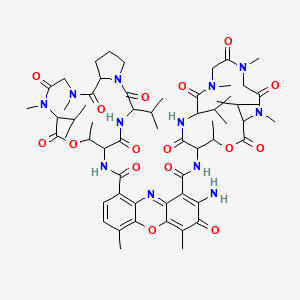
Actinomycin III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Actinomycin III is a member of the actinomycin family of antibiotics, which are produced by various species of the genus Streptomyces. These compounds are known for their potent antibacterial and antitumor properties. This compound, like other actinomycins, contains a phenoxazinone chromophore and peptide lactone rings, which contribute to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions: Actinomycin III is typically isolated from the fermentation broth of Streptomyces species. The production process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to extraction and purification steps, which may include solvent extraction, chromatography, and crystallization .
化学反应分析
Types of Reactions: Actinomycin III undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenoxazinone chromophore.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
科学研究应用
Actinomycin III has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and the synthesis of complex natural products.
Biology: this compound is used to investigate the regulation of gene expression and the role of DNA-binding proteins.
Medicine: It has been studied for its potential use in cancer therapy due to its ability to inhibit DNA and RNA synthesis.
Industry: this compound is used in the development of new antibiotics and as a tool in biotechnological research
作用机制
Actinomycin III exerts its effects by binding to DNA and inhibiting the synthesis of RNA. This binding interferes with the elongation of RNA chains, leading to a decrease in protein synthesis. The compound specifically targets the transcription process, making it effective against rapidly dividing cells, such as cancer cells .
相似化合物的比较
Actinomycin D: Known for its use in cancer therapy, particularly for treating Wilms’ tumor and rhabdomyosarcoma.
Actinomycin X2: Another member of the actinomycin family with potent antibacterial and antitumor properties.
Actinomycin L: A recently discovered actinomycin with unique structural features
Uniqueness of Actinomycin III: this compound is unique due to its specific peptide sequence and the particular arrangement of its phenoxazinone chromophore. These structural features contribute to its distinct biological activity and make it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
60649-11-8 |
|---|---|
分子式 |
C60H84N12O16 |
分子量 |
1229.4 g/mol |
IUPAC 名称 |
2-amino-4,6-dimethyl-3-oxo-1-N-[4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C60H84N12O16/c1-26(2)41-57(82)69(15)23-36(73)67(13)24-37(74)70(16)47(28(5)6)59(84)87-33(12)44(55(80)63-41)66-53(78)39-40(61)49(76)31(10)51-46(39)62-45-34(21-20-30(9)50(45)88-51)52(77)65-43-32(11)86-60(85)48(29(7)8)71(17)38(75)25-68(14)56(81)35-19-18-22-72(35)58(83)42(27(3)4)64-54(43)79/h20-21,26-29,32-33,35,41-44,47-48H,18-19,22-25,61H2,1-17H3,(H,63,80)(H,64,79)(H,65,77)(H,66,78) |
InChI 键 |
GMFXTFCDMISYRV-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC6=O)C(C)C)C)C)C)C(C)C)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


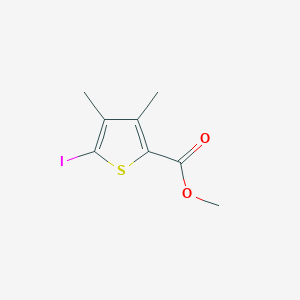
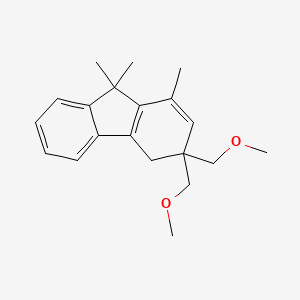
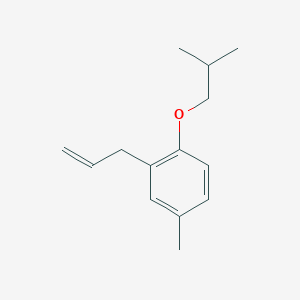
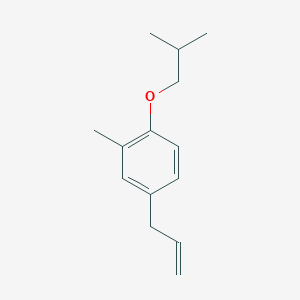
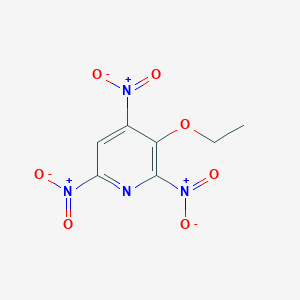
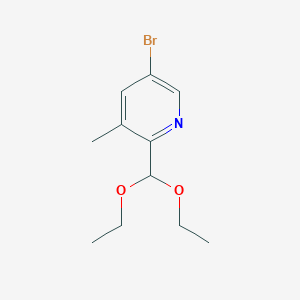
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
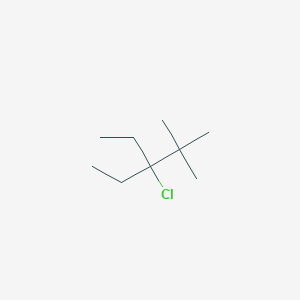
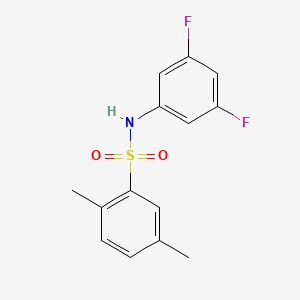
![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)

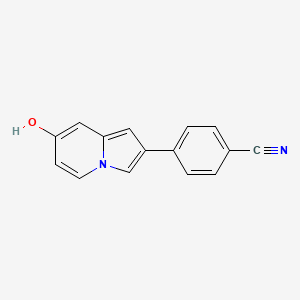
![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)

